Cas no 5391-40-2 (1,3-Diacetyl-2-imidazolidinone)

1,3-Diacetyl-2-imidazolidinone 化学的及び物理的性質
名前と識別子
-
- 2-Imidazolidinone,1,3-diacetyl-
- 1,3-DIACETYL-2-IMIDAZOLIDINONE
- 1,3-diacetylimidazolidin-2-one
- 1,3-diacetyl-2-oxoimidazolidine
- 1,3-diacetyl-imidazolidin-2-one
- 2-Imidazolidinone,1,3-diacetyl
- N,N'-Diacetylimidazolidon
- 2-Imidazolidinone, 1,3-diacetyl-
- 1,3-Diacetyl-2-imidazolidinone #
- DTXSID30337073
- 899C7KD45F
- SCHEMBL4335919
- Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-carbamicacidbenzylester
- PAFPWEIHSLHEJT-UHFFFAOYSA-N
- AKOS006227670
- 1,1'-(2-Oxoimidazolidine-1,3-diyl)diethanone
- InChI=1/C7H10N2O3/c1-5(10)8-3-4-9(6(2)11)7(8)12/h3-4H2,1-2H
- 5391-40-2
- UNII-899C7KD45F
- G90534
- 1,3-Diacetyl-2-imidazolidinone
-
- インチ: InChI=1S/C7H10N2O3/c1-5(10)8-3-4-9(6(2)11)7(8)12/h3-4H2,1-2H3
- InChIKey: PAFPWEIHSLHEJT-UHFFFAOYSA-N
- ほほえんだ: CC(=O)N1CCN(C1=O)C(=O)C
計算された属性
- せいみつぶんしりょう: 170.06900
- どういたいしつりょう: 170.069
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 57.7Ų
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.31
- ゆうかいてん: 126-128 °C(lit.)
- ふってん: 261.3°Cat760mmHg
- フラッシュポイント: 112.1°C
- 屈折率: 1.52
- PSA: 57.69000
- LogP: -0.30720
- ようかいせい: 未確定
1,3-Diacetyl-2-imidazolidinone セキュリティ情報
1,3-Diacetyl-2-imidazolidinone 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1,3-Diacetyl-2-imidazolidinone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-398755-1.0g |
1,3-diacetylimidazolidin-2-one |
5391-40-2 | 1.0g |
$0.0 | 2023-03-02 | ||
TRC | D348253-5000mg |
1,3-Diacetyl-2-imidazolidinone |
5391-40-2 | 5g |
$1080.00 | 2023-05-18 | ||
A2B Chem LLC | AJ16856-100mg |
1,1'-(2-Oxoimidazolidine-1,3-diyl)diethanone |
5391-40-2 | 97% | 100mg |
$72.00 | 2024-04-19 | |
A2B Chem LLC | AJ16856-250mg |
1,1'-(2-Oxoimidazolidine-1,3-diyl)diethanone |
5391-40-2 | 97% | 250mg |
$121.00 | 2024-04-19 | |
A2B Chem LLC | AJ16856-1g |
1,1'-(2-Oxoimidazolidine-1,3-diyl)diethanone |
5391-40-2 | 97% | 1g |
$326.00 | 2024-04-19 | |
Ambeed | A449035-1g |
1,1'-(2-Oxoimidazolidine-1,3-diyl)diethanone |
5391-40-2 | 97% | 1g |
$407.0 | 2025-03-01 | |
Ambeed | A449035-250mg |
1,1'-(2-Oxoimidazolidine-1,3-diyl)diethanone |
5391-40-2 | 97% | 250mg |
$151.0 | 2025-03-01 | |
TRC | D348253-500mg |
1,3-Diacetyl-2-imidazolidinone |
5391-40-2 | 500mg |
$144.00 | 2023-05-18 | ||
TRC | D348253-5g |
1,3-Diacetyl-2-imidazolidinone |
5391-40-2 | 5g |
$ 800.00 | 2023-09-08 | ||
TRC | D348253-2.5g |
1,3-Diacetyl-2-imidazolidinone |
5391-40-2 | 2.5g |
$ 475.00 | 2022-06-05 |
1,3-Diacetyl-2-imidazolidinone 関連文献
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
1,3-Diacetyl-2-imidazolidinoneに関する追加情報
Comprehensive Guide to 1,3-Diacetyl-2-imidazolidinone (CAS No. 5391-40-2): Properties, Applications, and Innovations
1,3-Diacetyl-2-imidazolidinone (CAS No. 5391-40-2) is a specialized organic compound with a unique molecular structure, combining an imidazolidinone core with acetyl functional groups. This heterocyclic compound has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and potential as a building block for drug discovery. The compound's CAS registry number (5391-40-2) serves as a universal identifier, ensuring precise communication across scientific databases and regulatory frameworks.
In recent years, the demand for high-purity 1,3-Diacetyl-2-imidazolidinone has surged, particularly in the development of small molecule therapeutics targeting inflammatory pathways. Researchers are exploring its utility as a precursor for imidazolidinone derivatives, which show promise in modulating protein-protein interactions. The compound's thermal stability and solubility profile make it particularly valuable for high-throughput screening applications, aligning with current trends in automated synthetic chemistry platforms.
The synthesis of 1,3-Diacetyl-2-imidazolidinone typically involves N-acetylation reactions of imidazolidinone precursors, with modern green chemistry approaches emphasizing catalyst optimization and solvent reduction. Analytical characterization by HPLC-MS and NMR spectroscopy confirms the compound's structural integrity, while QbD (Quality by Design) principles ensure batch-to-batch consistency for research applications. These quality control measures address growing industry concerns about reproducibility in organic synthesis.
Emerging applications in material science have revealed that 5391-40-2 can serve as a monomer for functional polymers with tunable thermal properties. Its incorporation into polymeric networks enhances material durability while maintaining biocompatibility - a crucial factor for medical device coatings. This dual functionality responds to the increasing market demand for multipurpose chemical intermediates that bridge pharmaceutical and industrial applications.
From a commercial perspective, 1,3-Diacetyl-2-imidazolidinone suppliers are adapting to evolving REACH compliance requirements while meeting the needs of custom synthesis clients. The compound's global market shows steady growth, particularly in regions with strong generic drug development sectors. Current research publications highlight its potential in kinase inhibitor development, addressing frequent search queries about new cancer research compounds and targeted therapy intermediates.
Storage and handling recommendations for CAS 5391-40-2 emphasize protection from moisture and oxidation, with optimal preservation in nitrogen-purged containers at controlled temperatures. These protocols align with GMP standards for pharmaceutical intermediates, reflecting the compound's transition from laboratory curiosity to commercially significant building block. Analytical certificates typically include residual solvent analysis and heavy metal screening to meet stringent ICH guidelines.
Future research directions for 1,3-Diacetyl-2-imidazolidinone may explore its electrochemical properties for energy storage applications or its potential as a ligand in catalysis. The compound's structural flexibility allows for derivatization strategies that could yield novel bioactive molecules, answering frequent search queries about next-generation heterocycles. As synthetic methodologies advance, particularly in flow chemistry systems, the scalability of 5391-40-2 production continues to improve.
Environmental considerations for 1,3-Diacetyl-2-imidazolidinone manufacturing focus on waste stream management and atom economy optimization. Recent life cycle assessment studies compare traditional synthesis routes with emerging microwave-assisted methods, addressing sustainability concerns in fine chemical production. These developments respond to growing industry emphasis on green chemistry metrics and circular economy principles in specialty chemical manufacturing.
5391-40-2 (1,3-Diacetyl-2-imidazolidinone) 関連製品
- 1189701-94-7(N-Acetylethylene Urea-d4)
- 5391-39-9(1-Acetyl-2-imidazolidinone)
- 2024530-24-1(tert-butyl 6-methyl-6',7'-dihydro-5'H-spiropiperidine-3,4'-thieno3,2-cpyridine-1-carboxylate)
- 1807128-13-7(3-(Aminomethyl)-2-(difluoromethyl)-6-fluoro-4-nitropyridine)
- 1806990-02-2(3-(Aminomethyl)-2-(difluoromethyl)-6-fluoropyridine-5-methanol)
- 2228783-25-1(3-(3-fluoropyridin-4-yl)methylpiperidin-3-ol)
- 2209111-89-5(tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate)
- 2228193-03-9(5-(5-chlorofuran-2-yl)-1H-imidazol-2-amine)
- 1421453-73-7(2-(4-chlorophenoxy)-1-(4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidin-1-yl)ethan-1-one)
- 2098007-16-8(4-(Benzyloxy)-2-fluorobutan-1-amine hydrochloride)
